molecular formula C21H24O5 B12440498 Epischisandrone

Epischisandrone

Cat. No.: B12440498
M. Wt: 356.4 g/mol
InChI Key: DRKPZVVNEGETTG-FKANQGBASA-N
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Chemical Reactions Analysis

Types of Reactions

Epischisandrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Epischisandrone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

Epischisandrone is part of a group of lignans found in the Schisandra genus. Similar compounds include tigloylgomisin P, cagayanone, and gomisin L2 . These compounds share structural similarities but differ in their specific biological activities and potency. For instance, tigloylgomisin P and gomisin L2 also exhibit cytotoxic properties but may have different molecular targets and pathways .

Conclusion

This compound is a significant natural lignan with promising applications in scientific research, particularly in cancer therapy. Its unique chemical structure and biological activities make it a valuable compound for further study and potential therapeutic development.

Properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

(2R,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12-,20-/m1/s1

InChI Key

DRKPZVVNEGETTG-FKANQGBASA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C

Origin of Product

United States

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